N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide
Beschreibung
N-(2-Morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a naphthalene core linked to a sulfonamide group at the 2-position and a morpholine-substituted pyrimidine ring at the 5-position. Its synthesis typically involves coupling reactions between naphthalene sulfonyl chloride derivatives and aminopyrimidine intermediates under controlled conditions .
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)naphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-26(24,17-6-5-14-3-1-2-4-15(14)11-17)21-16-12-19-18(20-13-16)22-7-9-25-10-8-22/h1-6,11-13,21H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZEZDKHLSTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and naphthalene intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activity. Additionally, it has applications in the industry, particularly in the development of new materials and environmental applications .
Wirkmechanismus
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
To evaluate the uniqueness of N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide, key comparisons are made with three sulfonamide derivatives (Table 1):
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Structural Differences and Functional Implications
Naphthalene Core Modifications: Unlike naphthalene-2-sulfonamide, the target compound incorporates a pyrimidine-morpholine substituent, which significantly enhances its solubility and binding affinity to hydrophobic enzyme pockets. The morpholine group’s electron-donating properties stabilize interactions with catalytic residues in kinases . 0.693 µM for naphthalene-2-sulfonamide) .
Heterocyclic Additions :
- The pyrimidine-morpholine moiety in the target compound distinguishes it from N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulfonamide (17c), which features a pyridine ring with bulky benzyloxy and methyl groups. This structural divergence likely reduces steric hindrance in the target molecule, improving its pharmacokinetic profile .
Biologische Aktivität
N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a naphthalene backbone substituted with a morpholinopyrimidine moiety, which contributes to its unique pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C15H16N4O2S
- Molecular Weight : 304.38 g/mol
- CAS Number : 1428355-49-0
The structure of N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide can be represented as follows:
This compound operates primarily as an inhibitor of bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide disrupts the production of folic acid, which is essential for DNA synthesis and bacterial growth. This mechanism positions it as a potential candidate for combating bacterial infections.
Antimicrobial Activity
Research has shown that sulfonamides, including N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide, exhibit significant antibacterial properties. A recent study highlighted its effectiveness against various strains of bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests strong bacteriostatic activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Case Studies
-
Study on Efficacy Against Resistant Strains :
A study published in 2023 evaluated the efficacy of N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results, inhibiting growth at concentrations lower than traditional antibiotics. -
Synergistic Effects with Other Antibiotics :
Another investigation explored the synergistic effects of this compound when combined with beta-lactam antibiotics. The combination therapy exhibited enhanced antibacterial activity, suggesting potential applications in treating multi-drug resistant infections.
Pharmacokinetics
The pharmacokinetic profile of N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide indicates favorable absorption and distribution characteristics. Preliminary studies suggest that it has a half-life that supports once-daily dosing, making it a convenient option for therapeutic regimens.
Q & A
Q. What are the optimal synthetic routes for N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential condensation and coupling reactions. For example:
Pyrimidine Core Formation : Use aldehydes and sulfonamides under acidic/basic conditions to form the pyrimidine ring .
Morpholine Incorporation : Perform nucleophilic substitution to attach the morpholine group, using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
Sulfonamide Coupling : Employ coupling agents (e.g., EDCI/HOBt) to link the naphthalene sulfonamide moiety .
Q. How can structural integrity and purity of N-(2-morpholinopyrimidin-5-yl)naphthalene-2-sulfonamide be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., morpholine’s –O–CH signals at δ 3.6–3.8 ppm) and carbon backbone .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or receptors (e.g., 5-HT6) using fluorescence polarization or radiometric assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Dose-Response Analysis : Generate IC curves using GraphPad Prism® to quantify potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., agonist vs. antagonist effects) of this compound?
- Methodological Answer :
- Assay Context : Verify experimental conditions (e.g., forskolin pretreatment in cAMP assays amplifies agonist signals, as seen in 5-HT6 receptor studies) .
- Receptor Mutagenesis : Use constitutively active receptor mutants (e.g., S267K 5-HT6) to distinguish partial agonists from inverse agonists .
- Orthogonal Assays : Cross-validate with calcium flux or β-arrestin recruitment assays to confirm mechanism .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR) and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina® or Schrödinger Glide® to model binding poses in target proteins (e.g., kinases). Prioritize residues with hydrogen-bonding potential (e.g., sulfonamide–Arg interactions) .
- QSAR Modeling : Train models on IC data from analogs to identify critical substituents (e.g., morpholine’s role in solubility vs. activity) .
- MD Simulations : Run 100-ns trajectories in GROMACS® to assess binding stability and conformational changes .
Q. How can discrepancies between in vitro and in vivo pharmacokinetic (PK) data be addressed?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities (e.g., morpholine oxidation) .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction; high PPB (>95%) may reduce in vivo efficacy .
- Formulation Adjustments : Introduce PEGylation or lipid nanoparticles to enhance bioavailability if solubility <1 mg/mL .
Q. What strategies mitigate off-target effects observed in phenotypic screening?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended targets .
- Selectivity Panels : Screen against related targets (e.g., other sulfonamide-binding enzymes) at 10× IC .
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to refine binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
